2-Dodecen-1-ylsuccinic anhydride
Overview
Description
Synthesis Analysis
DDSA can be synthesized from C12 olefins and maleic anhydride through the "ene synthesis" reaction, where C12 olefin is prepared from lauryl alcohol using an acidic Al2O3 catalyst in a flow reactor. The synthesis process involves dehydration of lauryl alcohol, followed by conversion of the resulting olefin into DDSA. This synthesis route provides a straightforward method to produce DDSA with varying mechanical properties by altering the dehydration temperature, feeding mode, and flow rate of lauryl alcohol (Ramaswamy, Achary, & Shine, 1987).
Molecular Structure Analysis
The molecular structure of DDSA is characterized by its anhydride group and the dodecenyl side chain. This structure contributes to its reactivity and ability to form surfactants when neutralized. For example, the synthesis of anionic gemini surfactants from DDSA involves reacting it with a diamine to form bis(1-dodecenylsuccinamic acid), which is then neutralized to form the sodium salt. This process results in surfactants with low critical micelle concentration (CMC) values, indicating effective surfactant properties (Dix, 2001).
Chemical Reactions and Properties
DDSA undergoes microbial hydroxylation at non-activated carbon atoms, as demonstrated by a study with Mortierella isabellina, leading to the formation of optically active hydroxylated products. This reaction showcases the ability of DDSA to participate in biotransformations, expanding its utility in producing optically active compounds (Olejniczak, 2010).
Physical Properties Analysis
The physical properties of DDSA-modified materials, such as starches, demonstrate significant changes in hydrophobicity and surface chemistry. For instance, DDSA-modified corn starch shows increased hydrophobic performance, as indicated by higher contact angles and lower adhesion work compared to native starch. These modifications do not alter the crystalline structure of starch, maintaining its native A-type pattern (Chi et al., 2007).
Chemical Properties Analysis
DDSA's chemical properties are leveraged in the synthesis of functional materials. For example, DDSA derivatives of gum karaya exhibit antibacterial properties against both Gram-negative and Gram-positive bacteria, highlighting the potential of DDSA-modified biopolymers in food and non-food applications as stabilizing and antibacterial agents (Padil, Senan, & Černík, 2015).
Scientific Research Applications
Surfactant Synthesis : It is used to synthesize anionic gemini surfactants with low critical micelle concentration (CMC) values, around 10^(-4) mol dm^(-3) (Dix, 2001).
Modification of Insulin : It reduces the propensity of insulin to form amyloid fibrils, although only succinylated insulin remains functional (Chinisaz et al., 2017).
Hydrophobically Modified Inulin : It can be used to prepare medium and long chain esters of inulin in aqueous and aqueous surfactant media, respectively (Morros et al., 2011).
Antioxidant Property Enhancement : Succinylated tyrosol, using 2-Dodecen-1-ylsuccinic anhydride, significantly enhances tyrosol's antioxidant properties and reduces lipid oxidation (Marzocchi et al., 2018).
Functionalization of Graphene Oxide : The functionalization of reduced graphene oxide with 2-(dodecen-1-yl) succinic anhydride increases its interactions with organic solvents and enhances its dispersibility in various solvents (Araya-Hermosilla et al., 2020).
Mass Spectrometric Determination : It confers both a negative charge and surface activity on primary and secondary amines for mass spectrometric determination (Ligon & Dorn, 1986).
Lyotropic and Interfacial Behavior : Its sodium salt is an anionic dimeric surfactant with a sequence of lyotropic phases at room temperature and up to 100°C (Dix & Gilblas, 2006).
Plasticizer for Ethyl Cellulose and Starch Acetate Films : It can be used as a plasticizer in applications requiring high flexibility without sacrificing tensile strength, toughness, and low permeability (Tarvainen et al., 2003).
Microbial Hydroxylation : It undergoes microbial hydroxylation by Mortierella isabellina 212 to produce optically active products (Olejniczak, 2010).
Epoxy Resin Curing Agent : It serves as a curing agent for epoxy resins, offering better tensile strength when derived from C12 olefin with a double bond near the center of the chain (Ramaswamy et al., 1987).
Safety And Hazards
2-Dodecen-1-ylsuccinic anhydride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-[(E)-dodec-2-enyl]oxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCICMIUKYEYEU-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
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Boiling Point |
356 to 360 °F at 5 mmHg (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
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Flash Point |
352 °F (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
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Solubility |
MAY DECOMPOSE (NTP, 1992) | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
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Density |
1.002 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
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Product Name |
2-Dodecen-1-ylsuccinic anhydride | |
CAS RN |
19780-11-1, 428493-97-4, 26544-38-7 | |
Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
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Record name | (2-Dodecenyl)succinic anhydride | |
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Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)- | |
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Record name | 2,5-Furandione, 3-(2-dodecen-1-yl)dihydro- | |
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Record name | 3-(2-dodecenyl)succinic anhydride | |
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Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |
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Record name | 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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